molecular formula C10H14N2 B11917099 N,N-dimethylindolin-6-amine

N,N-dimethylindolin-6-amine

Cat. No.: B11917099
M. Wt: 162.23 g/mol
InChI Key: SUWHBCHWYCTRML-UHFFFAOYSA-N
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Description

N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-methylindoline.

    Substitution: Various substituted indoline derivatives, depending on the electrophile used.

Mechanism of Action

The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3

InChI Key

SUWHBCHWYCTRML-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCN2)C=C1

Origin of Product

United States

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